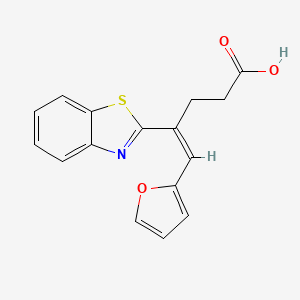

4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid

Beschreibung

The compound 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid (hereafter referred to as Compound A) features a conjugated system comprising a benzothiazole ring, a furan moiety, and a pent-4-enoic acid backbone. Key structural attributes include:

- Furan ring: Contributes to electron-rich regions and may enhance solubility in polar solvents.

- Pent-4-enoic acid: The α,β-unsaturated carboxylic acid group offers acidity (pKa ~2–3) and reactivity for salt formation or derivatization.

Eigenschaften

CAS-Nummer |

852851-67-3 |

|---|---|

Molekularformel |

C16H13NO3S |

Molekulargewicht |

299.3 g/mol |

IUPAC-Name |

4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid |

InChI |

InChI=1S/C16H13NO3S/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16/h1-6,9-10H,7-8H2,(H,18,19) |

InChI-Schlüssel |

FTNZCNLGUCNOKN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)O |

Löslichkeit |

soluble |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Coupling Reactions: The benzothiazole and furan rings can be coupled through various methods, such as Suzuki or Heck coupling, to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions could target the double bonds or the benzothiazole ring, potentially leading to dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole or furan rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution could introduce various functional groups onto the heterocyclic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

Biology and Medicine

Compounds containing benzothiazole and furan rings are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar activities.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Wirkmechanismus

The mechanism of action for compounds like 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid would depend on their specific biological targets. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Structural Similarities and Differences

Compound B : (Z)-2-(5-((1-(4-(tert-Butyl)phenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)-4-chlorobenzoic acid (3i)

- Key features : Contains a furan and benzoic acid group but replaces the benzothiazole with a pyrazolone ring and introduces a bulky tert-butyl substituent.

- The chloro substituent on the benzene ring may enhance lipophilicity, contrasting with Compound A’s unsubstituted benzothiazole .

Compound C : Leukadherin 1 (4-(5-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid)

- Key features: Shares a furan and benzoic acid moiety but incorporates a thioxothiazolidinone ring.

- Molecular weight (421.49 g/mol) is higher, likely affecting pharmacokinetics .

Compound D : 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl-2-azo)benzoic acid derivatives

- Key features : Azo-linked benzothiazole and benzoic acid systems.

- Comparison: The azo group in Compound D extends conjugation, leading to UV-Vis absorption properties absent in Compound A. Higher acidity constants (pKa ~3–4 for phenolic protons) suggest different solubility profiles .

Compound E : 5-(Azidomethyl)-5-(4-substituted phenyl)dihydrofuran-2(3H)-one derivatives

Physicochemical Properties

Biologische Aktivität

4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid, also known by its CAS number 88051-48-3, is a complex organic compound notable for its potential biological activities. This compound features a unique structure that combines a benzothiazole moiety with a furan ring, which has been the subject of various studies aimed at understanding its biological properties, particularly in the fields of medicinal chemistry and agriculture.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of approximately 321.33 g/mol. Its structural components include:

- Benzothiazole ring: This heterocyclic compound is known for its diverse biological activities.

- Furan ring: This five-membered aromatic ring contributes to the compound's reactivity and potential interactions with biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions, including cyclization and coupling reactions to construct the benzothiazole and furan rings. Optimization of reaction conditions is crucial to enhance yield and purity during industrial production.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and furan rings often exhibit significant antimicrobial activity. Studies have shown that derivatives of these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of benzothiazole derivatives. For instance, compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies

-

In vitro Studies on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. Results indicated that certain modifications to the structure enhanced potency against breast and lung cancer cells.

- The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the micromolar range.

-

Antimicrobial Testing :

- In another study, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Interaction with specific enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : Binding to receptors involved in cell signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.